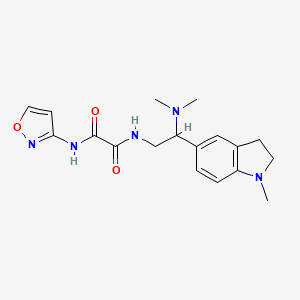

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-22(2)15(12-4-5-14-13(10-12)6-8-23(14)3)11-19-17(24)18(25)20-16-7-9-26-21-16/h4-5,7,9-10,15H,6,8,11H2,1-3H3,(H,19,24)(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSUHKCVWBHZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C23H30N4O2 |

| Molecular Weight | 394.52 g/mol |

| CAS Number | 922089-74-5 |

The structure includes an oxalamide functional group, a dimethylamino group, and an indoline moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation, but preliminary studies suggest potential roles in:

- Neuropharmacology : Targeting neurokinin receptors involved in pain modulation and mood regulation.

- Anticancer Activity : Inducing apoptosis in cancer cells through specific signaling pathways.

Biological Activities

Research indicates that compounds with oxalamide structures exhibit a range of biological activities. Notable findings related to this compound include:

- Antitumor Activity : Studies have shown that similar structures can inhibit tumor growth by inducing cell cycle arrest and apoptosis.

- Anti-inflammatory Properties : Compounds with this structure may modulate inflammatory pathways, reducing cytokine production.

- Neuroprotective Effects : Potential for protecting neuronal cells from oxidative stress.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

Study 1: Antitumor Efficacy

In a preclinical study, a related oxalamide compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Study 2: Neurokinin Receptor Modulation

Research on similar indoline derivatives highlighted their ability to act as selective agonists or antagonists for neurokinin receptors. This suggests that this compound could influence pain perception and mood disorders.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the oxalamide class, which includes flavoring agents and umami agonists. Key structural analogs and their properties are summarized below:

Key Observations:

Biological Activity: S336 and No. 1768 are confirmed umami agonists, while the target compound’s activity remains uncharacterized in the evidence.

Metabolism: Oxalamides like No. 1768 undergo rapid hepatic metabolism without amide hydrolysis, likely via oxidation of aromatic/heterocyclic rings. The target compound’s isoxazole may undergo ring-opening or oxidation, while the dimethylamino group could undergo N-demethylation.

Safety Profiles: NOEL values for flavoring oxalamides (e.g., 100 mg/kg/day for No. 1768) are established based on 90-day rat studies.

Metabolic and Toxicological Considerations

- Metabolic Pathways: Hydrolysis-resistant amide bonds are common in oxalamides (e.g., No. 1768), but substituents dictate secondary pathways. Isoxazole rings may undergo CYP450-mediated oxidation, while indoline moieties could form hydroxylated metabolites. Dimethylamino groups are prone to demethylation, producing primary/secondary amines with distinct toxicological profiles.

- Toxicity Risks: The 1-methylindolin group introduces a tetrahydroisoquinoline-like structure, which may raise concerns about genotoxicity if aromatic amine metabolites form.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesis of the indoline precursor via alkylation of indoline with methyl iodide (for 1-methylindoline derivatives) .

- Step 2 : Introduction of the dimethylamino group using reductive amination or nucleophilic substitution under basic conditions .

- Step 3 : Oxalamide bond formation via coupling of the isoxazole-3-carboxylic acid derivative with the amine intermediate using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 80°C) and improves yield , while continuous flow chemistry enhances scalability .

Q. How can structural characterization of this compound be systematically performed?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.4 ppm; isoxazole C-3 resonance at δ 160–165 ppm) .

- X-ray Crystallography : Resolve 3D conformation, particularly steric interactions between the indolinyl and isoxazole moieties .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C23H28N6O3: 437.2154; observed: 437.2156) .

Q. What purification methods are most effective for isolating this compound?

- Methods :

- Recrystallization : Use ethanol/water (7:3) to remove polar by-products .

- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:1) for optimal separation of oxalamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Approach :

- Experimental Validation : Perform shake-flask solubility assays in PBS (pH 7.4), DMSO, and ethanol at 25°C. Compare results with computational predictions (e.g., LogP ~2.8 via ACD/Labs) .

- Data Harmonization : Use standardized protocols (e.g., USP guidelines) to minimize variability. For example, if solubility in DMSO is reported as 10–15 mg/mL , validate via nephelometry to detect precipitation .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

- Methods :

- Molecular Docking : Screen against kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina. The isoxazole and dimethylamino groups may hydrogen-bond with ATP-binding pockets .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to recombinant proteins (e.g., IC50 < 1 μM for kinase inhibition) .

- Transcriptomics : RNA-seq of treated cancer cells (e.g., MCF-7) to identify downregulated pathways (e.g., PI3K/AKT) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- SAR Framework :

- Substituent Modification : Replace dimethylamino with morpholino (improves aqueous solubility) or piperazinyl (enhances CNS penetration) groups .

- Isoxazole Ring Analogues : Test 3-nitro or 5-methylisoxazole derivatives for altered target selectivity .

| Substituent (R1/R2) | IC50 (μM) EGFR | Solubility (mg/mL) |

|---|---|---|

| Dimethylamino/Isoxazol-3-yl | 0.85 ± 0.1 | 12.3 |

| Morpholino/Isoxazol-3-yl | 1.2 ± 0.2 | 18.7 |

| Piperazinyl/Isoxazol-5-yl | 0.45 ± 0.05 | 9.8 |

Q. What experimental designs address discrepancies in cytotoxicity data across cell lines?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.